6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate
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Overview
Description
6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate is a chemical compound belonging to the class of naphthalene derivatives. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of carboxyl and methoxycarbonyl functional groups attached to the naphthalene core. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate typically involves multi-step organic reactions. One common method includes the esterification of naphthalene derivatives followed by carboxylation. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and carboxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .
Scientific Research Applications
6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthyl propanamide: Known for its antibacterial activity.
Naphthoquinones: Known for their redox properties and biological activities.
Naphthols: Commonly used in the synthesis of dyes and pigments
Uniqueness
6-Carboxy-3-(methoxycarbonyl)naphthalen-2-olate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of carboxyl and methoxycarbonyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
CAS No. |
213673-77-9 |
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Molecular Formula |
C13H9O5- |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
6-carboxy-3-methoxycarbonylnaphthalen-2-olate |
InChI |
InChI=1S/C13H10O5/c1-18-13(17)10-5-9-4-8(12(15)16)3-2-7(9)6-11(10)14/h2-6,14H,1H3,(H,15,16)/p-1 |
InChI Key |
GHJJEWGJHYOJMZ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)C(=O)O)[O-] |
Origin of Product |
United States |
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